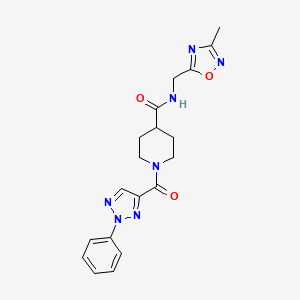

![molecular formula C13H21NO2 B2360575 Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate CAS No. 2102412-08-6](/img/structure/B2360575.png)

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

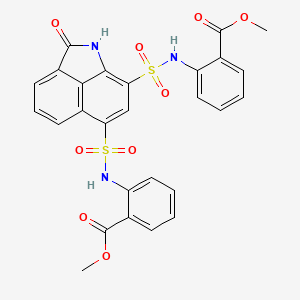

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate, also known as 9-Boc-9-azabicyclo[3.3.1]non-2-ene or 9-Azabicyclo[3.3.1]non-2-ene-9-carboxylic acid, 1,1-dimethylethyl ester , is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.32 .

Physical And Chemical Properties Analysis

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is a liquid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis of Constrained Peptidomimetic Compounds

Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate plays a crucial role in synthesizing peptidomimetics, which are compounds mimicking the structure of peptides. Mandal et al. (2005) described an efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, a key building block in solid-phase peptide synthesis (Mandal, P., Kaluarachchi, K., Ogrin, D., Bott, S., & McMurray, J., 2005).

Enantiomerically Pure Synthesis

Maton et al. (2010) developed an efficient, scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This compound is valuable in producing kilogram amounts for pharmaceutical research (Maton, W., Stazi, F., Manzo, A. M., et al., 2010).

Development of Chiral Ligands

Breuning et al. (2009) demonstrated the use of tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate in developing chiral ligands for enantioselective oxidation of secondary alcohols. This showcases its application in asymmetric synthesis (Breuning, M., Steiner, M., Mehler, C., Paasche, A., & Hein, D., 2009).

Synthesis of Alkaloids

In the context of alkaloid synthesis, Brock et al. (2012) employed tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate in the ring-closing iodoamination process, leading to the synthesis of (+)-pseudococaine, an important alkaloid (Brock, E., Davies, S., Lee, J. A., Roberts, P. M., & Thomson, J. E., 2012).

Synthesis of Spiro Heterocyclic Compounds

Moskalenko et al. (2009) utilized tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate in condensation reactions with difunctional nucleophiles to synthesize spiro heterocyclic compounds. This demonstrates its potential in creating complex molecular structures (Moskalenko, A. I., & Boev, V., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .

特性

IUPAC Name |

tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4,6,10-11H,5,7-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCNFDOYJVWSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1C=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

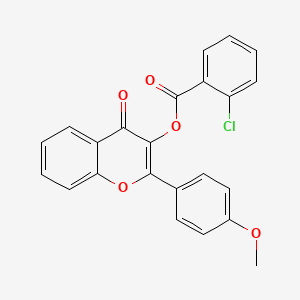

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

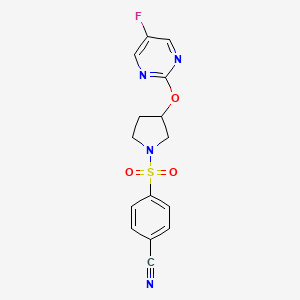

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)

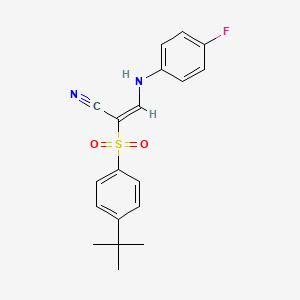

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)

![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)

![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)

![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)